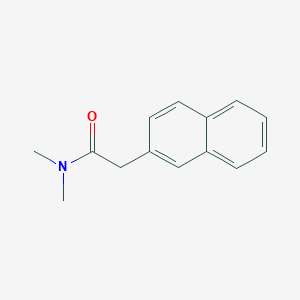![molecular formula C14H15N3O3 B6635543 (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid, also known as MIPA, is a synthetic amino acid derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. In
Applications De Recherche Scientifique
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. Research has shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has the ability to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and angiotensin-converting enzyme (ACE), which are involved in the regulation of blood glucose levels and blood pressure, respectively.
Mécanisme D'action
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid works by binding to the active site of DPP-4 and ACE, thereby preventing the enzymes from performing their normal functions. This leads to a reduction in blood glucose levels and blood pressure, which can be beneficial for individuals with diabetes and hypertension.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can effectively lower blood glucose levels and blood pressure in animal models. Additionally, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation is that (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid may not be suitable for use in certain types of experiments, such as those that require the use of live cells or tissues.
Orientations Futures
There are several potential future directions for research involving (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid. One area of interest is the development of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid-based drugs for the treatment of diabetes and hypertension. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid and its potential applications in other areas of medicine. Finally, research could explore the use of (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid is a synthetic amino acid derivative that has potential applications in the field of medicinal chemistry. Its ability to inhibit the activity of certain enzymes makes it a promising candidate for the development of novel drugs for the treatment of diabetes and hypertension. While there are limitations to its use in certain types of experiments, its relatively simple synthesis method and potential therapeutic benefits make it an area of interest for future research.
Méthodes De Synthèse
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid can be synthesized through a multi-step process that involves the reaction of 1-methylimidazole-4-carboxylic acid with phenylalanine methyl ester, followed by the removal of the methyl ester group using hydrochloric acid. The resulting compound is then treated with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the final product, (2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid.
Propriétés
IUPAC Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-8-12(15-9-17)13(18)16-11(14(19)20)7-10-5-3-2-4-6-10/h2-6,8-9,11H,7H2,1H3,(H,16,18)(H,19,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITAYJLRKJZVSJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-amino-N-[2-(3-methoxyphenyl)ethyl]cyclobutane-1-carboxamide](/img/structure/B6635462.png)
![3-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-1H-pyridin-4-one](/img/structure/B6635463.png)
![4-[1-Hydroxy-2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]amino]ethyl]benzonitrile](/img/structure/B6635466.png)
![4-[(E)-3-chloroprop-2-enyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B6635472.png)


![2-[1-(2-Propoxyacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6635498.png)
![2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol](/img/structure/B6635506.png)
![3-[[(1-Methylimidazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B6635507.png)
![2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)

